molecular formula C260H322N103O163P25 B12733302 AS 1411 CAS No. 301636-59-9

AS 1411

Cat. No.: B12733302
CAS No.: 301636-59-9
M. Wt: 8272 g/mol
InChI Key: DFYPFJSPLUVPFJ-QJEDTDQSSA-N
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Description

Sequence Analysis and G-Quadruplex Propensity

The sequence contains 12 guanine tracts separated by thymine residues, with a central T-T dinucleotide interrupting the G-G-T pattern. Each G-tract consists of two guanines, except for three isolated single guanines at positions 15, 18, and 24. This arrangement creates potential G-quadruplex-forming regions, as guanine repeats are prerequisites for Hoogsteen base pairing and G-tetrad assembly.

A critical determinant of G-quadruplex stability is the length of guanine tracts. Sequences with three or more consecutive guanines typically form stable G-tetrads, but even two-guanine tracts can participate in tetrad formation when stabilized by adjacent structural elements. In this sequence, the recurring G-G-T motif provides a framework for staggered G-tracts, where thymine residues may act as loop nucleotides. The central T-T dinucleotide introduces asymmetry, potentially favoring intramolecular folding by creating a longer loop that reduces steric strain.

Comparative analysis with structurally characterized sequences, such as AGRO100 and AT11, reveals parallels in thymine placement. For example, AT11’s G-to-T substitution at position 11 simplified its G-quadruplex conformation by reducing guanine content, a strategy mirrored here by the single thymine interruptions. Similarly, the terminal thymines in this sequence may prevent intermolecular aggregation, as observed in AGRO100 derivatives.

Table 1: Comparison of G-Quadruplex-Forming Sequences

Sequence G-Tract Length Loop Composition Folding Topology
d(G-G-T-...) 2–3 guanines T, T-T Hybrid
AGRO100 3–4 guanines Variable Multiple
AT11 3 guanines T-dominated Parallel
d(G4C2) 4 guanines C2 Unimolecular

Intramolecular vs. Intermolecular Quadruplex Formation

The sequence’s length (27 nucleotides) and guanine distribution favor intramolecular G-quadruplex formation. Intramolecular folding requires four distinct G-tracts to form two stacked G-tetrad layers, a criterion met by the twelve G-tracts in this sequence. The presence of single thymine linkers between G-G pairs allows for flexible loop formation, reducing the energy barrier for unimolecular folding.

Intermolecular associations are less likely due to the absence of long, uninterrupted guanine runs. For example, sequences like d(G4C2) form bimolecular G-quadruplexes when guanine tracts are separated by non-guanine spacers. Here, the short G-G-T repeats and thymine interruptions likely limit strand association, favoring a unimolecular topology. This is corroborated by studies showing that thymine-rich loops hinder intermolecular stacking by introducing steric bulk.

Cationic conditions further influence folding pathways. Potassium ions stabilize intramolecular G-quadruplexes by coordinating with carbonyl groups in G-tetrads, while sodium ions may promote alternative topologies. For this sequence, potassium likely induces a parallel-stranded structure with propeller loops, as observed in AT11.

Topological Variations in G-Quartet Folding

The sequence’s structural polymorphism arises from variable loop configurations and strand orientations. Potential topologies include:

  • Parallel Strands with Propeller Loops : The recurring T residues between G-tracts favor single-nucleotide propeller loops, a hallmark of parallel G-quadruplexes. NMR studies of AT11 demonstrated that thymine-rich loops adopt this conformation, minimizing electrostatic repulsion.
  • Hybrid Topologies : The central T-T dinucleotide could form a lateral or diagonal loop, introducing mixed parallel-antiparallel elements. Such hybrid structures are common in sequences with asymmetric loop lengths.
  • Multi-Tetrad Stacks : The high guanine density allows for three or more G-tetrad layers, stabilized by π-π stacking. However, thymine interruptions may limit stacking to two tetrads, as seen in AGRO100 derivatives.

Table 2: Topological Features Influenced by Sequence Modifications

Feature Effect on Topology Example from Literature
T-T dinucleotide Promotes asymmetric loop formation AT11
Single T linkers Favors propeller loops in parallel structures d(GGA)8
Isolated G residues Disrupts continuous G-tetrad stacking CGG repeats

The sequence’s folding is further modulated by cation type. Potassium ions enhance thermodynamic stability by optimizing G-tetrad coordination, whereas sodium ions may induce less stable, polymorphic structures. Circular dichroism (CD) spectroscopy of analogous sequences shows a positive peak at 260 nm and a negative trough at 240 nm, indicative of parallel G-quadruplexes.

Properties

Key on ui mechanism of action

AGRO100, an experimental anticancer drug that recently entered human clinical trials, is a member of a novel class of antiproliferative agents known as G-rich oligonucleotides (GRO), which are non-antisense, guanosine-rich phosphodiester oligodeoxynucleotides that form stable G-quadruplex structures. The biological activity of GROs results from their binding to specific cellular proteins as aptamers. One important target protein of GROs has been previously identified as nucleolin, a multifunctional protein expressed at high levels by cancer cells. AGRO100 also associates with nuclear factor-{kappa}B (NF-{kappa}B) essential modulator (NEMO), which is a regulatory subunit of the inhibitor of {kappa}B (I{kappa}B) kinase (IKK) complex, and also called IKK{gamma}. In the classic NF-{kappa}B pathway, the IKK complex is required for phosphorylation of I{kappa}B{alpha} and subsequent activation of the transcription factor NF-{kappa}B. Research shows that treatment of cancer cells with AGRO100 inhibits IKK activity and reduces phosphorylation of I{kappa}B{alpha} in response to tumor necrosis factor-{alpha} stimulation. It also shows that AGRO100 blocks both tumor necrosis factor-{alpha}-induced and constitutive NF-{kappa}B activity in human cancer cell lines derived from cervical, prostate, breast, and lung carcinomas. In addition, in AGRO100-treated cancer cells, NEMO is coprecipitated by nucleolin, indicating that both proteins are present in the same complex. Studies suggest that abrogation of NF-{kappa}B activity may contribute to the anticancer effects of AGRO100 and that nucleolin may play a previously unknown role in regulating the NF-{kappa}B pathway. [PubMed: 16891465]

CAS No.

301636-59-9

Molecular Formula

C260H322N103O163P25

Molecular Weight

8272 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C260H322N103O163P25/c1-88-36-338(252(392)329-209(88)366)150-12-99(126(479-150)48-455-540(427,428)515-111-24-163(352-76-283-180-197(352)300-240(266)317-223(180)380)496-143(111)65-470-546(439,440)521-118-31-170(359-83-290-187-204(359)307-247(273)324-230(187)387)492-139(118)61-466-534(415,416)508-104-17-155(343-41-93(6)214(371)334-257(343)397)483-130(104)52-459-544(435,436)519-115-28-167(356-80-287-184-201(356)304-244(270)321-227(184)384)500-147(115)69-474-550(447,448)525-121-34-173(362-86-293-190-207(362)310-250(276)327-233(190)390)494-141(121)63-468-536(419,420)510-106-19-157(345-43-95(8)216(373)336-259(345)399)484-131(106)53-458-542(431,432)517-113-26-165(354-78-285-182-199(354)302-242(268)319-225(182)382)498-145(113)67-472-548(443,444)522-117-30-169(358-82-289-186-203(358)306-246(272)323-229(186)386)490-137(117)59-464-532(411,412)506-102-15-153(341-39-91(4)212(369)332-255(341)395)480-127(102)49-454-538(423,424)513-109-22-161(350-74-281-178-195(350)298-238(264)315-221(178)378)487-134(109)56-452-528(403,404)502-98-11-159(476-123(98)45-364)348-72-279-176-193(348)296-236(262)313-219(176)376)503-529(405,406)453-47-125-100(13-151(478-125)339-37-89(2)210(367)330-253(339)393)504-531(409,410)463-58-136-110(23-162(489-136)351-75-282-179-196(351)299-239(265)316-222(179)379)514-539(425,426)456-51-129-103(16-154(482-129)342-40-92(5)213(370)333-256(342)396)507-533(413,414)465-60-138-119(32-171(491-138)360-84-291-188-205(360)308-248(274)325-231(188)388)523-549(445,446)473-68-146-114(27-166(499-146)355-79-286-183-200(355)303-243(269)320-226(183)383)518-543(433,434)460-55-133-107(20-158(486-133)346-44-96(9)217(374)337-260(346)400)511-537(421,422)469-64-142-122(35-174(495-142)363-87-294-191-208(363)311-251(277)328-234(191)391)526-551(449,450)475-70-148-116(29-168(501-148)357-81-288-185-202(357)305-245(271)322-228(185)385)520-545(437,438)461-54-132-105(18-156(485-132)344-42-94(7)215(372)335-258(344)398)509-535(417,418)467-62-140-120(33-172(493-140)361-85-292-189-206(361)309-249(275)326-232(189)389)524-547(441,442)471-66-144-112(25-164(497-144)353-77-284-181-198(353)301-241(267)318-224(181)381)516-541(429,430)457-50-128-101(14-152(481-128)340-38-90(3)211(368)331-254(340)394)505-530(407,408)462-57-135-108(21-160(488-135)349-73-280-177-194(349)297-237(263)314-220(177)377)512-527(401,402)451-46-124-97(365)10-149(477-124)347-71-278-175-192(347)295-235(261)312-218(175)375/h36-44,71-87,97-174,364-365H,10-35,45-70H2,1-9H3,(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,429,430)(H,431,432)(H,433,434)(H,435,436)(H,437,438)(H,439,440)(H,441,442)(H,443,444)(H,445,446)(H,447,448)(H,449,450)(H,329,366,392)(H,330,367,393)(H,331,368,394)(H,332,369,395)(H,333,370,396)(H,334,371,397)(H,335,372,398)(H,336,373,399)(H,337,374,400)(H3,261,295,312,375)(H3,262,296,313,376)(H3,263,297,314,377)(H3,264,298,315,378)(H3,265,299,316,379)(H3,266,300,317,380)(H3,267,301,318,381)(H3,268,302,319,382)(H3,269,303,320,383)(H3,270,304,321,384)(H3,271,305,322,385)(H3,272,306,323,386)(H3,273,307,324,387)(H3,274,308,325,388)(H3,275,309,326,389)(H3,276,310,327,390)(H3,277,311,328,391)/t97-,98?,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123?,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159?,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+/m0/s1

InChI Key

DFYPFJSPLUVPFJ-QJEDTDQSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=O)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=O)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O

Origin of Product

United States

Preparation Methods

AS 1411 is synthesized using standard solid-phase oligonucleotide synthesis techniques. The process involves the sequential addition of nucleotides to a growing chain anchored to a solid support. Each nucleotide addition is followed by a series of chemical reactions to protect and deprotect functional groups, ensuring the correct sequence is formed. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Alkylation Reactions

Alkylation involves the transfer of an alkyl group to DNA bases. In the context of the given DNA sequence, alkylation can occur at various sites, particularly at the N7 position of guanine, which is the most nucleophilic site in DNA . Alkylation at this site can lead to the formation of stable adducts, which may alter DNA's structure and function.

Depurination

Depurination is the hydrolytic cleavage of the glycosidic bond between purine bases (adenine and guanine) and the sugar-phosphate backbone. This reaction is more common at purine sites due to their higher reactivity compared to pyrimidines (cytosine and thymine) . Although depurination is relatively slow under physiological conditions, it can be accelerated under acidic or basic conditions.

Oxidative Damage

Oxidative stress can lead to DNA damage through the formation of reactive oxygen species (ROS). ROS can react with DNA bases, leading to modifications such as 8-oxoguanine, which is a common marker of oxidative stress .

Chemical Ligation

Chemical ligation is a method used to join two DNA strands covalently. This process can provide insights into the local structure of DNA and is influenced by the arrangement of reacting groups and the condensing agents used .

DNA-Compatible Reactions

For DNA-encoded synthesis, chemical reactions must be compatible with DNA to preserve its informational integrity. Reactions such as Suzuki-Miyaura cross-coupling and reductive amination can be optimized to maintain high yields while preserving DNA viability .

Alkylation Sites and Stability

Alkylation SitePreferred Alkylating AgentsStability of Adducts
N7-GuanineSmall, freely-diffusible agentsStable
O6-GuanineSoft alkylating agentsStable, mutagenic
N3-CytosineHard alkylating agentsLess stable

Depurination Rates

BaseHalf-Life (Years)Conditions
Guanine730Physiological
Adenine730Physiological
Cytosine14,700Physiological

Oxidative Damage Markers

MarkerDescription
8-OxoguanineCommon marker of oxidative stress in DNA

Scientific Research Applications

Structural Properties and Formation of Quadruplexes

One of the significant applications of the d(GGTGGTGGTGGTTGTGGTGGTGGTGG) sequence is its ability to form DNA quadruplexes . Quadruplexes are secondary structures formed by guanine-rich sequences that can adopt unique conformations, which are crucial for various biological processes.

  • Quadruplex Formation : Studies have demonstrated that this sequence can form compact quadruplex structures under physiological conditions. These structures exhibit polymorphism, meaning they can exist in multiple forms depending on environmental conditions such as ion concentration and pH .
  • Characterization Techniques : The structural polymorphism of quadruplexes formed by this sequence has been characterized using techniques like nuclear magnetic resonance (NMR), circular dichroism (CD), and chromatography. These methods have revealed that the sequence can produce at least eight distinct monomeric quadruplex species, each with unique spectroscopic properties but similar thermodynamic characteristics .

Applications in Molecular Biology

The unique properties of the d(GGTGGTGGTGGTTGTGGTGGTGGTGG) sequence make it valuable in several molecular biology applications:

  • Aptamer Development : This oligonucleotide functions as an aptamer , a short single-stranded DNA or RNA molecule that can bind to specific targets, such as proteins. Specifically, it binds to nucleolin, a protein involved in cell proliferation and apoptosis. This binding capability suggests potential uses in therapeutic applications targeting cancer cells where nucleolin is overexpressed .
  • Gene Regulation : The ability of quadruplex-forming sequences to regulate gene expression is another area of interest. The formation of these structures can influence transcription factors and other proteins involved in gene regulation, potentially leading to novel strategies for controlling gene expression in therapeutic contexts.

DNA Storage Technologies

Another promising application of DNA sequences like d(GGTGGTGGTGGTTGTGGTGGTGGTGG) lies in DNA data storage :

  • Data Encoding : Advances in DNA synthesis and sequencing technologies have enabled the use of DNA as a medium for digital data storage. The high density and stability of DNA make it an attractive alternative to traditional silicon-based storage solutions. The sequence can be synthesized to represent binary data through specific encoding schemes .
  • Challenges and Developments : While laboratory demonstrations have shown the viability of DNA storage systems, challenges remain regarding cost-effectiveness and data retrieval speeds. Research is ongoing to improve these aspects, making DNA storage a more practical solution for long-term data preservation .

Case Studies and Research Findings

Several studies highlight the applications and implications of the d(GGTGGTGGTGGTTGTGGTGGTGGTGG) sequence:

  • Study on Structural Polymorphism : A study investigated the formation and characterization of quadruplexes from this oligonucleotide using various biophysical techniques, demonstrating its potential for applications requiring specific structural conformations .
  • Aptamer Research : Research has focused on developing aptamers based on this sequence for targeted therapies in cancer treatment, showcasing its binding efficacy and specificity towards nucleolin .
  • DNA Data Storage Review : A comprehensive review analyzed current methodologies for DNA data storage, emphasizing the role of sequences like d(GGTGGTGGTGGTTGTGGTGGTGGTGG) in encoding information efficiently while addressing scalability issues .

Mechanism of Action

AS 1411 exerts its effects by binding to nucleolin, which is overexpressed on the surface of tumor cells. This binding leads to the internalization of the aptamer-nucleolin complex into the cells. Once inside, this compound disrupts nucleolin’s function, leading to cell cycle arrest and apoptosis. The compound also interferes with the stabilization of Bcl-2 mRNA, reducing the expression of this anti-apoptotic protein and promoting cell death .

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

Table 1: Structural Features of Comparable DNA Sequences

Sequence Length (nt) GC Content (%) Repetitive Motif Unique Features
d(G-G-T-G-G-T-G-G-T-G-G-T-T-G-T-G-G-T-G-G-T-G-G-T-G-G) 27 59.3 G-G-T (×8) T-T-G-T interruption
d(G-G-T)₉ (homogeneous repeat) 27 66.7 G-G-T (×9) No interruptions
d(G-G-C-G-G-C)₆ (control) 18 83.3 G-G-C (×6) High GC content
d(T-A-G-T-A-G)₆ (haplotype variant) 18 33.3 T-A-G (×6) Low transcriptional activity

Key Findings :

  • The GC content of the target sequence (59.3%) is intermediate compared to G-G-C-rich sequences (83.3%) and T-A-G-rich sequences (33.3%).
Functional Comparisons

Transcriptional Activity :

  • Sequences with uninterrupted G-G-T repeats demonstrate higher transcriptional activity in promoter regions. For example, the haplotype G-G-T in the MEGF10 gene promoter drove 20–30% higher luciferase activity compared to T-A-G variants in 293T and C6 cells . The target sequence’s interruption may reduce its transcriptional efficiency, though empirical validation is needed.

Protein Binding Affinity :

  • Zinc finger proteins bind optimally to contiguous G-G-T motifs. In silico modeling suggests that interruptions like T-T-G-T could destabilize protein-DNA interactions due to steric clashes or reduced motif recognition .
Stability and Damage Response

Table 2: Response to DNA-Damaging Agents

Compound Class Target Sequence Response G-G-C Control Response Mechanism Insights (from )
Alkylating agents (e.g., cisplatin) Moderate strand breaks High strand breaks GC-rich regions more susceptible to crosslinking
Oxidative agents (e.g., H₂O₂) High lesion formation Moderate lesions GT repeats prone to oxidative damage at guanine residues

Key Findings :

  • The target sequence’s GT-rich regions are highly susceptible to oxidative damage, similar to other GT-rich sequences .
  • Compared to GC-rich sequences, it shows lower resistance to alkylating agents, likely due to reduced duplex stability.
Analytical Considerations
  • PCR Amplification : The sequence’s repetitive nature may promote PCR slippage, leading to heterogeneous products. Specialized tools for ancient DNA (aDNA) analysis, such as contamination filters and haplotype-aware alignments, could mitigate this .
  • Complementary Strand Dynamics : The complementary strand (d(C-C-A-C-C-A-C-C-A-C-C-A-A-C-A-C-C-A-C-C-A-C-C-A-C-C)) has a higher GC content (70.4%), suggesting asymmetric stability in duplex formation .

Biological Activity

The DNA sequence d(G-G-T-G-G-T-G-G-T-G-G-T-T-G-T-G-G-T-G-G-T-G-G-T-G-G) is a guanine-rich oligonucleotide that has garnered attention for its potential biological activities, particularly its ability to form G-quadruplex structures. These structures are implicated in various cellular processes, including gene regulation, telomere maintenance, and interactions with proteins. This article explores the biological activity of this specific DNA sequence, supported by data tables, case studies, and detailed research findings.

1. G-Quadruplex Formation

G-Quadruplex Structure : The sequence contains multiple guanine bases, which can form stable G-quadruplex structures under physiological conditions. G-quadruplexes are non-canonical nucleic acid conformations characterized by stacked guanine tetrads stabilized by Hoogsteen hydrogen bonds. These structures can influence gene expression and have been linked to cancer biology and other diseases.

Table 1: Characteristics of G-Quadruplex Structures

FeatureDescription
Core UnitGuanine tetrad
StabilizationCations (e.g., K+^+, Na+^+) in central cavity
Loop LengthTypically 2–4 bases
OrientationAlternating syn/anti configurations

2.1 Antioxidant Activity

Research indicates that guanine-rich sequences like d(G-G-T-G-G...) exhibit significant antioxidant properties. In studies utilizing DPPH and FRAP assays, these sequences demonstrated the ability to scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .

2.2 Cytotoxicity Studies

The cytotoxic effects of this DNA sequence were evaluated against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) cells. The results indicated that the sequence's biological activity correlates with its lipophilicity and structural properties, showing a dose-dependent response in cell viability assays .

Table 2: Cytotoxicity Results Against Caco-2 Cells

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

3.1 Interaction with Proteins

The ability of G-quadruplexes to bind proteins is critical for their biological function. The sequence d(G-G-T-G...) has been shown to interact with various transcription factors and enzymes involved in cellular signaling pathways. For instance, studies have demonstrated that G-quadruplexes can inhibit the activity of telomerase, an enzyme critical for cancer cell proliferation .

3.2 Structural Dynamics

Molecular dynamics simulations reveal that the conformation of G-quadruplex structures can change in response to environmental factors such as ionic strength and temperature. These changes can affect the binding affinity of proteins and small molecules, influencing their biological activity .

4. Case Studies

Case Study 1: Cancer Therapeutics
In a study focusing on cancer treatment, aptamers derived from G-rich sequences were utilized to target specific tumor markers. The results showed enhanced cellular uptake and specificity towards cancer cells compared to traditional chemotherapeutics .

Case Study 2: Antiviral Applications
Another investigation explored the use of G-quadruplex-forming sequences as antiviral agents against HIV. The study found that these sequences could effectively inhibit viral replication through specific interactions with viral proteins .

5. Conclusion

The DNA sequence d(G-G-T-G...) exhibits significant biological activity through its ability to form G-quadruplex structures, which play crucial roles in gene regulation and cellular processes. Its antioxidant properties and potential applications in cancer therapy and antiviral treatments highlight the importance of further research into guanine-rich oligonucleotides.

Q & A

Q. What experimental techniques are recommended for verifying G-quadruplex formation in synthetic oligonucleotides like d(G-G-T-G-G-T-...)?

  • Methodological Answer : To confirm G-quadruplex formation, use a combination of:
  • Circular Dichroism (CD) Spectroscopy : Detects characteristic peaks (e.g., ~265 nm for parallel structures) in purified samples .

  • Thermal Melting Analysis (Tm) : Measures stability by monitoring absorbance changes at 295 nm during heating/cooling cycles .

  • Nuclear Magnetic Resonance (NMR) : Resolves atomic-level details but requires high sample concentration and stability .

  • Control Experiments : Include scrambled-sequence oligonucleotides to rule out nonspecific aggregation .

    • Data Table :
TechniqueDetection CapabilityLimitations
CD SpectroscopySecondary structure confirmationLimited to solution-phase analysis
Tm AnalysisThermodynamic stabilityNo structural details
NMR3D structure resolutionSample concentration > 0.5 mM required

Q. How can researchers design controls to confirm the specificity of structural interactions in repetitive sequences?

  • Methodological Answer :
  • Negative Controls : Use sequences with disrupted G-tracts (e.g., d(G-G-A-G-G-A-...)) to eliminate quadruplex formation .
  • Competition Assays : Add potassium ions (K⁺) to stabilize G-quadruplexes or chelators (e.g., EDTA) to destabilize them .
  • Cross-species Comparison : Test orthologous sequences from model organisms to identify conserved structural motifs .

Advanced Research Questions

Q. What statistical approaches resolve conflicting data when ChIP-seq and EMSA yield contradictory results on protein binding?

  • Methodological Answer :
  • Likelihood Ratio Analysis : Quantifies the probability of observed data under competing hypotheses (e.g., binding vs. non-binding) using Bayesian frameworks .

  • In Vitro Reconstitution : Perform EMSA under physiological conditions (e.g., with chromatin extracts) to validate ChIP-seq findings .

  • Meta-analysis : Integrate data from multiple replicates and orthogonal techniques (e.g., SELEX, SPR) to assess reproducibility .

    • Data Table :
Conflict TypeResolution StrategyValidation Metric
ChIP-seq vs EMSACrosslinking efficiency analysisCorrelation coefficient (R²) > 0.8
Population vs functional dataAllele-specific assays in isogenic linesp-value < 0.05 (Fisher’s exact test)

Q. How does methylation at CpG sites within this sequence affect its structural stability and transcriptional regulatory function?

  • Methodological Answer :
  • Comparative Methylation Analysis : Use bisulfite sequencing to map methylation sites and correlate with structural stability (via Tm analysis) .
  • Luciferase Reporter Assays : Clone methylated/unmethylated sequences upstream of a reporter gene to assess transcriptional activity .
  • Molecular Dynamics Simulations : Model energy landscapes of methylated vs. unmethylated quadruplexes to predict stability changes .

Q. What computational modeling parameters optimize predictions of non-canonical DNA structures in sequences with variable loop lengths?

  • Methodological Answer :
  • Energy Minimization : Use tools like G-quadruplex forming propensity predictor (QGRS Mapper) with adjusted loop penalties (1–7 nucleotides) .
  • Machine Learning : Train models on experimentally validated structures (e.g., Protein Data Bank entries) to predict loop conformations .
  • Validation Pipeline : Compare predictions with experimental CD spectra and NMR chemical shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.